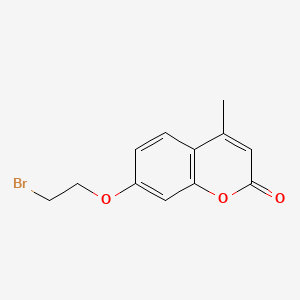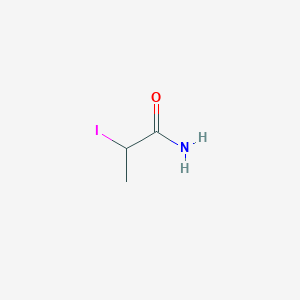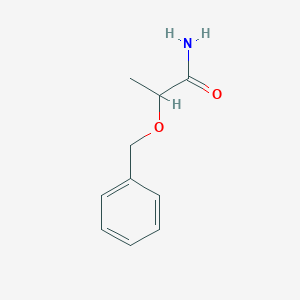![molecular formula C13H14N2 B1267527 4-[2-(Pyridin-4-yl)ethyl]aniline CAS No. 6318-70-3](/img/structure/B1267527.png)
4-[2-(Pyridin-4-yl)ethyl]aniline
概要
説明
“4-[2-(Pyridin-4-yl)ethyl]aniline” is a chemical compound with the empirical formula C13H14N2 . It has a molecular weight of 198.26 . This compound is solid in form .
Molecular Structure Analysis
The molecular structure of “4-[2-(Pyridin-4-yl)ethyl]aniline” can be represented by the SMILES stringNC(C=C1)=CC=C1CCC2=CC=NC=C2 . The InChI key for this compound is WKYRHDRKURSPJM-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“4-[2-(Pyridin-4-yl)ethyl]aniline” is a solid compound . It has a molecular weight of 198.26 . The empirical formula for this compound is C13H14N2 .科学的研究の応用
NLO Applications
- Nonlinear Optical (NLO) Materials : A study by Draguta et al. (2015) synthesized binary adducts using derivatives similar to 4-[2-(Pyridin-4-yl)ethyl]aniline. These materials were characterized for their potential in NLO applications, demonstrating significant stability and transparency across a wide spectrum range (Draguta, Fonari, Leonova, & Timofeeva, 2015).
Chemical Shift Analysis
- Chemical Shift Relationships in NMR : Rančić et al. (2014) conducted a study on similar compounds, applying linear free-energy relationships to the 13C NMR chemical shifts. This research provides insights into the electronic substituent effects and molecular conformation, crucial for understanding the behavior of such compounds (Rančić, Trišović, Milčić, Jovanovic, Jovanović, & Marinković, 2014).
Crystal Structure Analysis
- Crystal Structure Determination : Adeleke and Omondi (2022) reported the crystal structure of a secondary amine closely related to 4-[2-(Pyridin-4-yl)ethyl]aniline. This kind of structural analysis is fundamental in understanding the physical and chemical properties of such compounds (Adeleke & Omondi, 2022).
Organometallic Chemistry
- Organometallic Complex Synthesis : Dridi, Mechria, and Msaddek (2014) synthesized ligands and palladium complexes using compounds structurally similar to 4-[2-(Pyridin-4-yl)ethyl]aniline, illustrating its relevance in the development of novel organometallic compounds (Dridi, Mechria, & Msaddek, 2014).
Directing Group for Chemical Reactions
- C-H Amination : Zhao et al. (2017) discovered the use of a similar compound as a removable directing group for C-H amination, mediated by cupric acetate. This finding is significant in synthetic chemistry, especially in functionalizing aromatic compounds (Zhao, Wang, Mao, Xin, Zhang, & Zhang, 2017).
Corrosion Inhibition
- Corrosion Inhibition : Xu et al. (2015) investigated the corrosion inhibition properties of a pyridine derivative related to 4-[2-(Pyridin-4-yl)ethyl]aniline on mild steel in hydrochloric acid. This study highlights the potential application of such compounds in protecting metals from corrosion (Xu, Ji, Zhang, Jin, Yang, & Chen, 2015).
Pharmaceutical Applications
- Antimicrobial Activities : Various studies have synthesized compounds structurally similar to 4-[2-(Pyridin-4-yl)ethyl]aniline, exploring their antimicrobial properties. These compounds have shown potential in combating bacterial and fungal infections (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Safety And Hazards
特性
IUPAC Name |
4-(2-pyridin-4-ylethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h3-10H,1-2,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYRHDRKURSPJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283464 | |
| Record name | 4-[2-(pyridin-4-yl)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Pyridin-4-yl)ethyl]aniline | |
CAS RN |
6318-70-3 | |
| Record name | NSC31685 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[2-(pyridin-4-yl)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

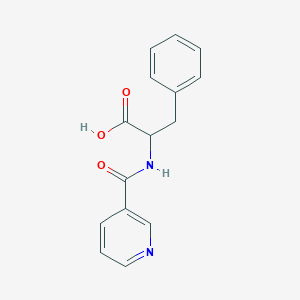
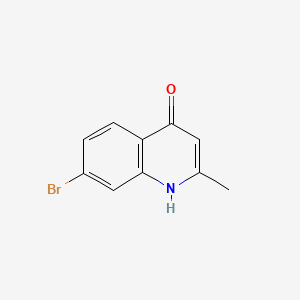
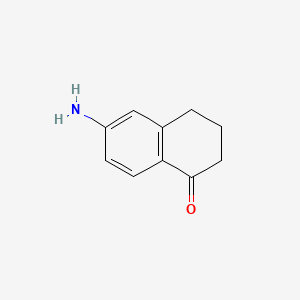
![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1267455.png)
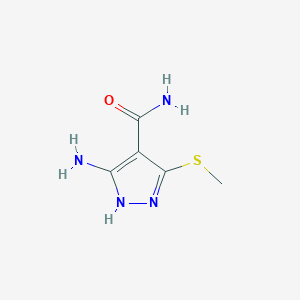
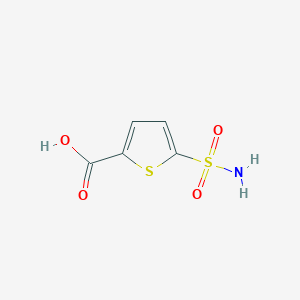
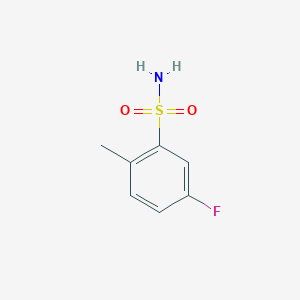
![1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one](/img/structure/B1267462.png)

